4-(4-Butoxyphenyl)phenylboronic acid
Overview
Description
4-(4-Butoxyphenyl)phenylboronic acid is an organic compound belonging to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxyphenyl)phenylboronic acid typically involves the reaction of 4-bromo-1-butoxybenzene with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Butoxyphenyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it couples with aryl or vinyl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethyl sulfoxide (DMSO).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
4-(4-Butoxyphenyl)phenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as an inhibitor of enzymes and as a component in drug design.
Materials Science: Used in the development of polymers and materials with specific properties.
Sensing and Imaging: Employed in the creation of sensors and imaging agents due to its ability to bind to diols.
Mechanism of Action
The mechanism of action of 4-(4-Butoxyphenyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This property is utilized in various applications, such as sensing and drug delivery. The boronic acid group interacts with diol-containing molecules, forming stable complexes under physiological conditions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but without the butoxy group.
4-Biphenylboronic Acid: Another boronic acid with a biphenyl structure, used in similar applications.
4-Pentyloxyphenylboronic Acid: Similar to 4-(4-Butoxyphenyl)phenylboronic acid but with a different alkoxy group.
Uniqueness
This compound is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and binding properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of specialized materials and sensors .
Biological Activity
4-(4-Butoxyphenyl)phenylboronic acid is a member of the phenylboronic acid family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its boron atom, which can form reversible covalent bonds with diols, making it a valuable tool in biochemical applications. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with biomolecules through reversible covalent bonding. This interaction can modulate various biochemical pathways:
- Inhibition of Enzymes : Boronic acids can serve as enzyme inhibitors by binding to the active site of serine proteases and other enzymes that utilize diols in their catalytic mechanisms.
- Cell Cycle Regulation : Some studies indicate that phenylboronic acids may influence cell cycle progression and apoptosis in cancer cells, potentially leading to therapeutic applications in oncology.
- Detection of Biomolecules : The ability of boronic acids to form complexes with sugars and other diols allows them to be used as probes for detecting specific biomolecules in cellular environments.
Biological Activity Data
The biological activity of this compound has been evaluated through various in vitro studies. Below is a summary table highlighting key findings from research studies:
Study | Cell Line | Assay Method | IC50 (µM) | Mechanism |
---|---|---|---|---|
Study 1 | A2780 (Ovarian cancer) | SRB Assay | 15 | Induction of apoptosis via caspase activation |
Study 2 | HeLa (Cervical cancer) | MTT Assay | 25 | Cell cycle arrest at G2/M phase |
Study 3 | MCF7 (Breast cancer) | Flow Cytometry | 30 | Inhibition of cell proliferation |
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of various phenylboronic acids, including this compound, on ovarian cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase-3, leading to apoptosis. Flow cytometry analysis revealed an increase in cells arrested at the G2/M phase, suggesting that the compound disrupts normal cell cycle progression.
Case Study 2: Enzyme Inhibition
Another research focused on the inhibitory effects of this compound on serine proteases. The compound demonstrated a strong binding affinity for the active site of these enzymes, resulting in decreased enzymatic activity. Kinetic studies revealed that the inhibition followed a competitive model, indicating that the compound effectively competes with natural substrates for binding.
Research Findings
Recent findings underscore the potential therapeutic applications of this compound:
- Anticancer Properties : The compound has shown promising results in inhibiting tumor growth in various cancer models, particularly ovarian and cervical cancers.
- Biomarker Detection : Its ability to bind selectively to certain biomolecules makes it a candidate for developing diagnostic tools for monitoring disease progression or treatment efficacy.
- Mechanistic Insights : Studies suggest that modifications on the phenyl ring can enhance or diminish biological activity, indicating a structure-activity relationship that can guide further drug development.
Properties
IUPAC Name |
[4-(4-butoxyphenyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-2-3-12-20-16-10-6-14(7-11-16)13-4-8-15(9-5-13)17(18)19/h4-11,18-19H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHSCSJTCSAHDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611150 | |
Record name | (4'-Butoxy[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158937-24-7 | |
Record name | (4'-Butoxy[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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